
3-Aminohexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminohexanamide is an organic compound with the molecular formula C6H14N2O It is an amide derivative of hexanoic acid, featuring an amino group attached to the third carbon of the hexanamide chain
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminohexanamide can be synthesized through several methods. One common approach involves the hydrogenation of 2-oximino-6-nitrohexanamide. This process occurs in two steps: first, 2-oximino-6-aminohexanamide is produced as an intermediate, and then it is hydrogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of specific catalysts and controlled reaction conditions is crucial to optimize the production process.
化学反応の分析
Types of Reactions: 3-Aminohexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxo-hexanamide derivatives.
Reduction: Hexylamine derivatives.
Substitution: Various substituted hexanamides depending on the reagents used.
科学的研究の応用
3-Aminohexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-aminohexanamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The amino group plays a crucial role in these interactions, facilitating binding to enzyme active sites and influencing the compound’s reactivity .
類似化合物との比較
- 4-Aminobutanamide
- 5-Aminopentanamide
- 6-Aminohexanamide
Comparison: 3-Aminohexanamide is unique due to the position of the amino group on the third carbon of the hexanamide chain. This structural feature influences its chemical reactivity and biological interactions. Compared to 4-aminobutanamide and 5-aminopentanamide, this compound has a longer carbon chain, which can affect its solubility and stability. Additionally, the specific placement of the amino group can lead to different reaction pathways and products .
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
3-aminohexanamide |
InChI |
InChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
InChIキー |
NXUFRLVBLXJCAP-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


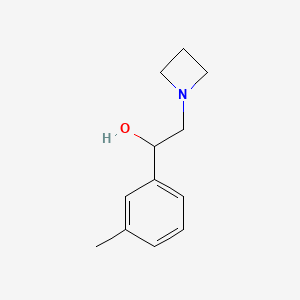
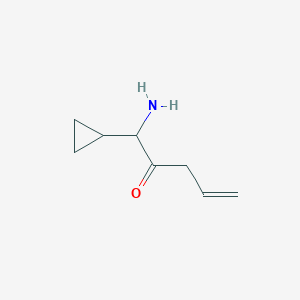
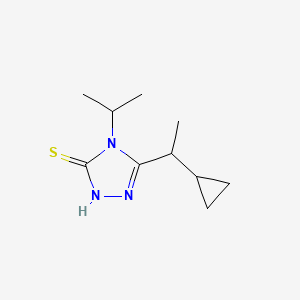
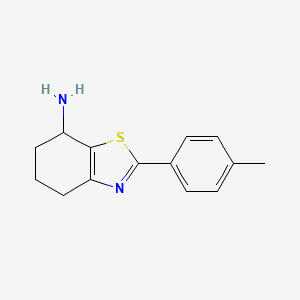


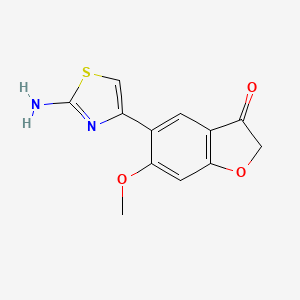






![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)
